molecular formula C9H7F3O3 B2870419 Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate CAS No. 338792-43-1

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate

Cat. No.: B2870419
CAS No.: 338792-43-1
M. Wt: 220.147
InChI Key: IWVCBDBBZZFEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C9H7F3O3. It is known for its unique structure, which includes both difluoro and fluorophenoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate typically involves the reaction of 4-fluorophenol with difluoroacetic acid derivatives. One common method includes the esterification of 4-fluorophenol with methyl difluoroacetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields 4-fluorophenol and difluoroacetic acid .

Scientific Research Applications

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoro and fluorophenoxy groups play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate is unique due to the presence of both difluoro and fluorophenoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8(13)9(11,12)15-7-4-2-6(10)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVCBDBBZZFEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC1=CC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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